1-(2-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium
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Overview
Description
1-(2-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents. This particular compound features a benzimidazole core substituted with 2-chlorobenzyl and 4-methylbenzyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Substitution Reactions: The 2-chlorobenzyl and 4-methylbenzyl groups are introduced through nucleophilic substitution reactions. This involves reacting the benzimidazole core with 2-chlorobenzyl chloride and 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of certain substituents or the formation of new bonds.
Scientific Research Applications
1-(2-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including the development of new drugs for various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of cell death in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazole
- 1-(2-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-2-ium
- 1-(2-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-3-ium
Uniqueness
1-(2-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium is unique due to its specific substitution pattern on the benzimidazole core. The presence of both 2-chlorobenzyl and 4-methylbenzyl groups may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H20ClN2+ |
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Molecular Weight |
347.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]benzimidazol-3-ium |
InChI |
InChI=1S/C22H20ClN2/c1-17-10-12-18(13-11-17)14-24-16-25(22-9-5-4-8-21(22)24)15-19-6-2-3-7-20(19)23/h2-13,16H,14-15H2,1H3/q+1 |
InChI Key |
BURCXTUVXFNLNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C[N+]2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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